molecular formula C10H9NO4 B14537625 8-Methoxy-6-nitro-2H-chromene CAS No. 62063-07-4

8-Methoxy-6-nitro-2H-chromene

Cat. No.: B14537625
CAS No.: 62063-07-4
M. Wt: 207.18 g/mol
InChI Key: FMXIMIGNFJGYBS-UHFFFAOYSA-N
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Description

8-Methoxy-6-nitro-2H-chromene is a substituted chromene derivative characterized by a methoxy group at position 8 and a nitro group at position 6 on the chromene backbone (Figure 1). Chromenes (2H-1-benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring, widely studied for their pharmacological and synthetic utility. The nitro and methoxy substituents in this compound influence its electronic properties, solubility, and reactivity, making it a candidate for applications in medicinal chemistry and materials science.

Synthesis of related chromene derivatives often involves Claisen rearrangements, debenzylation, and nucleophilic substitutions. For example, intermediates like 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene (5) are synthesized via thermal rearrangement, followed by debenzylation to yield hydroxyl derivatives like 5-hydroxyl-8-nitro-2H-chromene (6) .

Properties

CAS No.

62063-07-4

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

8-methoxy-6-nitro-2H-chromene

InChI

InChI=1S/C10H9NO4/c1-14-9-6-8(11(12)13)5-7-3-2-4-15-10(7)9/h2-3,5-6H,4H2,1H3

InChI Key

FMXIMIGNFJGYBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 8-Methoxy-6-nitro-2H-chromene involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of 8-methoxy-2H-chromene with nitric acid to introduce the nitro group at the 6-position . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts.

Chemical Reactions Analysis

8-Methoxy-6-nitro-2H-chromene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

8-Methoxy-6-nitro-2H-chromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8-Methoxy-6-nitro-2H-chromene exerts its effects involves its interaction with molecular targets. For instance, its anticancer activity is attributed to its ability to bind to the minor groove of DNA, thereby inhibiting the replication of cancer cells . The compound’s electronic properties, such as the HOMO-LUMO energy gap, also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The biological and chemical properties of chromenes are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 8-Methoxy-6-nitro-2H-chromene and its analogs:

Table 1: Structural Comparison of 2H-Chromene Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Application Reference
This compound Methoxy (8), Nitro (6) Nitro, Methoxy Synthetic intermediate, potential CNS activity*
5-Fluoro-8-methoxy-2H-chromene Methoxy (8), Fluoro (5) Fluoro, Methoxy Not reported (structural analog)
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate Methoxy (8), Formyl (6), Ester (4) Formyl, Ester, Methoxy Fluorescence studies, photochemistry
6-Methyl-2H-chromene Methyl (6) Methyl Fragrance industry, organic synthesis
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime Hydroxy (7), Oxime (8), Methyl (4) Oxime, Hydroxy, Methyl Anti-diabetic potential

Notes:

  • Nitro groups (e.g., in this compound) enhance electrophilic reactivity, enabling participation in nucleophilic aromatic substitution or reduction to amines .
  • Methoxy groups improve solubility and electron-donating effects, stabilizing intermediates in synthesis .
  • Fluorine (e.g., in 5-Fluoro-8-methoxy-2H-chromene) increases metabolic stability and bioavailability in drug design .
  • Oxime and ester groups (e.g., in Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate) are critical for photophysical properties and enzyme inhibition .

Physicochemical Properties

  • Solubility : Methoxy groups enhance solubility in polar solvents, whereas nitro groups reduce it. For example, this compound is less soluble than 6-Methyl-2H-chromene but more soluble than fully aromatic nitroarenes .
  • Stability : Nitro-substituted chromenes are thermally stable but may decompose under strong acidic or reductive conditions. Fluorinated analogs (e.g., 5-Fluoro-8-methoxy-2H-chromene) exhibit higher stability in biological environments .

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